2-Bromo-N,N-diisopropyl-5-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N,N-diisopropyl-5-methoxybenzamide is an organic compound that features a bromine atom, a methoxy group, and a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N,N-diisopropyl-5-methoxybenzamide typically involves the bromination of a precursor compound followed by amide formation. One common method includes the bromination of 5-methoxybenzamide using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting bromo compound is then reacted with N,N-diisopropylamine under appropriate conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N,N-diisopropyl-5-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in the presence of a catalyst.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Amide Hydrolysis: The amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in the presence of a suitable solvent.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
2-Bromo-N,N-diisopropyl-5-methoxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-N,N-diisopropyl-5-methoxybenzamide involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate certain pathways, depending on its structure and the target molecule .
Comparison with Similar Compounds
Similar Compounds
N,N-Diisopropyl 4-bromo-3-methoxybenzamide: This compound is structurally similar but has the bromine and methoxy groups at different positions on the benzene ring
2-Bromo-5-methoxy-N,N-dimethylbenzylamine: Another similar compound with a different amine group
Uniqueness
2-Bromo-N,N-diisopropyl-5-methoxybenzamide is unique due to its specific substitution pattern and the presence of the diisopropylamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C14H20BrNO2 |
---|---|
Molecular Weight |
314.22 g/mol |
IUPAC Name |
2-bromo-5-methoxy-N,N-di(propan-2-yl)benzamide |
InChI |
InChI=1S/C14H20BrNO2/c1-9(2)16(10(3)4)14(17)12-8-11(18-5)6-7-13(12)15/h6-10H,1-5H3 |
InChI Key |
APKGXNJDGJUQMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=C(C=CC(=C1)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.